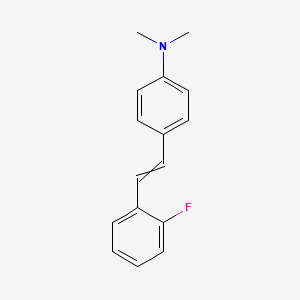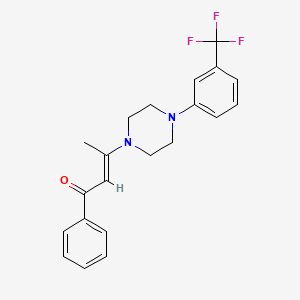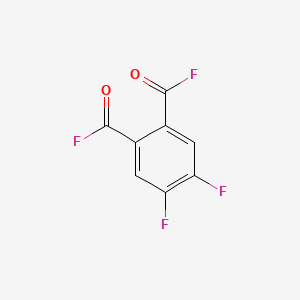
2'-Fluoro-4-dimethylaminostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-4-dimethylaminostilbene is an organic compound that belongs to the stilbene family. Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure. The presence of a fluorine atom at the 2’ position and a dimethylamino group at the 4 position of the stilbene backbone gives this compound unique chemical and physical properties. Stilbenes are known for their applications in various fields, including organic electronics, photonics, and as intermediates in organic synthesis.
Métodos De Preparación
The synthesis of 2’-Fluoro-4-dimethylaminostilbene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods for 2’-Fluoro-4-dimethylaminostilbene may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Análisis De Reacciones Químicas
2’-Fluoro-4-dimethylaminostilbene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding stilbene oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding stilbene.
Substitution: The fluorine atom in 2’-Fluoro-4-dimethylaminostilbene can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include stilbene oxides, reduced stilbenes, and substituted stilbenes.
Aplicaciones Científicas De Investigación
2’-Fluoro-4-dimethylaminostilbene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research has shown that derivatives of stilbenes, including 2’-Fluoro-4-dimethylaminostilbene, have potential anticancer properties. They are being investigated for their ability to inhibit the growth of cancer cells.
Industry: In the field of organic electronics, stilbenes are used as materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which 2’-Fluoro-4-dimethylaminostilbene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2’-Fluoro-4-dimethylaminostilbene can be compared with other similar compounds, such as:
4’-Fluoro-4-dimethylaminostilbene: This compound has a similar structure but with the fluorine atom at the 4’ position instead of the 2’ position.
Diethylstilbestrol: A synthetic stilbene derivative known for its estrogenic activity.
Trans-4-dimethylaminostilbene: Another stilbene derivative with a similar structure but without the fluorine atom.
The uniqueness of 2’-Fluoro-4-dimethylaminostilbene lies in the specific positioning of the fluorine and dimethylamino groups, which confer distinct chemical and physical properties compared to other stilbene derivatives.
Propiedades
Número CAS |
959-73-9 |
|---|---|
Fórmula molecular |
C16H16FN |
Peso molecular |
241.30 g/mol |
Nombre IUPAC |
4-[2-(2-fluorophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16FN/c1-18(2)15-11-8-13(9-12-15)7-10-14-5-3-4-6-16(14)17/h3-12H,1-2H3 |
Clave InChI |
CJPYZTZXCORKJE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)





![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)




![[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409847.png)
![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)
